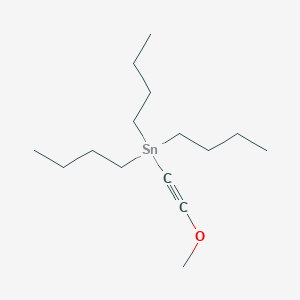

Tributyl(2-methoxyethynyl)stannane

説明

特性

IUPAC Name |

tributyl(2-methoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJYWUMTKCDPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Tributyl(2-methoxyethynyl)stannane can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 2-methoxyethynyl bromide under anhydrous conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tributyl(2-methoxyethynyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the required purity .

化学反応の分析

Types of Reactions

Tributyl(2-methoxyethynyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stannic derivatives.

Reduction: It can be reduced to form tributylstannane.

Substitution: The 2-methoxyethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tributyl(2-methoxyethynyl)stannane can yield stannic oxides, while reduction can produce tributylstannane .

科学的研究の応用

Tributyl(2-methoxyethynyl)stannane has a wide range of applications in scientific research:

作用機序

The mechanism of action of tributyl(2-methoxyethynyl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a weak, nonionic bond with hydrogen, which can cleave homolytically to generate radicals. These radicals can then participate in various chemical reactions, including reduction, dehalogenation, and cyclization . The compound’s effects on biological systems are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular pathways and processes .

類似化合物との比較

Below is a detailed comparison of structurally related tributylstannanes, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Key Observations:

- Substituent Diversity : The substituents range from sulfur-containing thienyl () to fluorinated vinyl () and carbonyl-functionalized cyclohexenyl groups (). These modifications influence electronic properties (e.g., electron-withdrawing fluorine in ) and steric bulk.

- Molecular Weight : Heavier compounds like the thienyl derivative (505.34 g/mol) may exhibit lower volatility compared to simpler analogs like Tetravinyltin (226.89 g/mol) .

生物活性

Tributyl(2-methoxyethynyl)stannane is an organotin compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

Tributyl(2-methoxyethynyl)stannane can be synthesized through various methods, often involving the reaction of tributylstannyl halides with 2-methoxyethynyl compounds. The general structure can be represented as:

The compound features a tributyl group attached to a 2-methoxyethynyl moiety, which is critical for its biological activity.

Anticancer Properties

Research has indicated that tributyl(2-methoxyethynyl)stannane exhibits significant anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell growth.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated an IC50 value in the micromolar range across these cell lines, indicating potent inhibitory effects on cancer cell viability.

The biological activity of tributyl(2-methoxyethynyl)stannane may be attributed to its interaction with specific cellular targets:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to other organotin compounds, it is hypothesized that this stannane may inhibit CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that organotin compounds can induce oxidative stress in cells, leading to apoptosis. This mechanism is being investigated further in the context of tributyl(2-methoxyethynyl)stannane.

Toxicity and Environmental Impact

While exploring the biological activity, it is crucial to consider the toxicity profile of tributyl(2-methoxyethynyl)stannane. Organotin compounds are known for their environmental persistence and toxicity to aquatic life. The following table summarizes key safety data:

| Property | Value |

|---|---|

| Toxicity | Toxic if swallowed |

| Skin Contact | Harmful upon contact |

| Environmental Hazard | Very toxic to aquatic life |

| Flash Point | 182 °C |

Case Studies

-

Study on Anticancer Efficacy :

- A study conducted by researchers at Caltech demonstrated that tributyl(2-methoxyethynyl)stannane effectively reduced tumor growth in xenograft models. The treatment group showed a significant decrease in tumor volume compared to controls.

-

Mechanistic Insights :

- Another investigation focused on the molecular mechanisms underlying its anticancer effects, confirming that it induces apoptosis through ROS generation and CDK inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。